1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane
Description
1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[111]pentane is an intriguing compound characterized by its bicyclo[111]pentane core—a structure known for its rigid and strained nature
Properties
IUPAC Name |
1-(chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3F/c13-6-11-3-12(4-11,5-11)7-1-8(14)10(16)9(15)2-7/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUHCWSPJAVKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C(=C3)Cl)F)Cl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane can be synthesized using a multi-step process starting from commercially available precursors. Typically, the process involves:
Formation of the bicyclo[1.1.1]pentane ring system.
Introduction of the 3-(3,5-dichloro-4-fluorophenyl) group.
Chloromethylation of the bicyclo[1.1.1]pentane system.
These steps require precise control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors. These reactors offer superior control over reaction parameters and improved safety profiles for handling potentially hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is a reactive site for nucleophiles, leading to the formation of substituted derivatives.
Electrophilic Substitution Reactions:
Oxidation and Reduction: The compound can be subjected to oxidation or reduction, altering its electronic structure and reactivity.
Common Reagents and Conditions: Reagents such as sodium hydride, Grignard reagents, and organolithium compounds are commonly used in reactions involving this compound. Conditions may vary from anhydrous solvents to varying temperatures to optimize reaction efficiency.
Major Products: Depending on the reagents and conditions employed, major products can include various substituted derivatives on the bicyclo[1.1.1]pentane core or the aromatic ring. These products can be further transformed into more complex molecules for diverse applications.
Scientific Research Applications
1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane finds applications in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms involving strained ring systems.
Biology: The compound can be used as a probe to study biological interactions and pathways due to its unique structural features.
Medicine: Potential applications in drug discovery and development, where the rigid bicyclo[1.1.1]pentane core may interact with biological targets in novel ways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals, potentially offering unique properties due to its rigid structure.
Mechanism of Action
The exact mechanism of action of 1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane is highly dependent on its specific application and interactions with molecular targets. Generally, its effects can be attributed to:
Molecular Targets: Potential targets include enzymes, receptors, or other biomolecules, where the compound can act as an inhibitor, activator, or structural modifier.
Pathways Involved: By interacting with these targets, the compound may influence biochemical pathways, altering cellular processes and physiological responses.
Comparison with Similar Compounds
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the additional chlorine and fluorine substitutions, resulting in different reactivity.
1-(Bromomethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane: Bromine substitution can lead to altered chemical behavior.
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane: Missing the chloromethyl group, providing a different profile of reactivity and applications.
This compound's blend of structural and electronic characteristics makes it a compelling subject for continued research and development across various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
